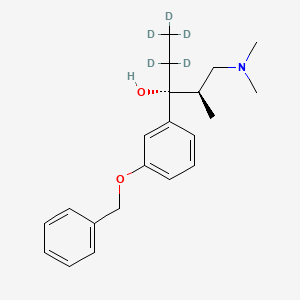

3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H29NO2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol |

InChI |

InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3/t17-,21-/m1/s1/i1D3,5D2 |

InChI Key |

BYTDRZBEHCAVQA-DVXAAIJHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@](C1=CC(=CC=C1)OCC2=CC=CC=C2)([C@H](C)CN(C)C)O |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O |

Origin of Product |

United States |

Advanced Analytical Characterization for Research Applications of 3 O Benzyl 1r Hydroxy Tapentadol D5

Spectroscopic Confirmation of Structure and Isotopic Enrichment

Spectroscopic methods are indispensable for the unambiguous structural elucidation and verification of isotopic labeling in 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Deuterium (B1214612) NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure at the atomic level.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl (B1604629) group and the tapentadol (B1681240) core, as well as aliphatic protons. The integration of these signals helps in confirming the presence of the respective structural fragments. The absence of signals corresponding to the deuterated positions confirms the successful isotopic labeling.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzyl group, the aromatic ring of tapentadol, and the aliphatic chain are expected at their characteristic positions. The signals for the deuterated carbons will be significantly attenuated or absent, further confirming the isotopic labeling.

Deuterium (²H) NMR: A ²H NMR experiment would definitively confirm the presence and location of the deuterium atoms in the molecule, showing signals at the chemical shifts corresponding to the deuterated positions.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Benzyl) | 7.2-7.5 | 127-137 |

| Aromatic Protons (Tapentadol) | 6.7-7.2 | 113-158 |

| -OCH₂- (Benzyl) | ~5.1 | ~70 |

| -N(CH₃)₂ | ~2.2 | ~45 |

| Aliphatic Protons (Tapentadol Core) | 0.8-2.8 | 10-75 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Deuterium Content Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS is crucial for:

Molecular Formula Confirmation: By providing a highly accurate mass measurement, HRMS can confirm the molecular formula C₂₁H₂₄D₅NO₂. The measured mass should be within a few parts per million (ppm) of the theoretical calculated mass.

Isotopic Enrichment Analysis: The mass spectrum will show a distinct isotopic pattern due to the presence of five deuterium atoms. The relative abundance of the molecular ion peak (M+) and the subsequent isotopic peaks can be used to calculate the percentage of isotopic enrichment, ensuring the quality of the labeled standard.

Table 2: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₄D₅NO₂ |

| Theoretical Monoisotopic Mass | 332.2512 u |

| Expected [M+H]⁺ Ion | 333.2590 m/z |

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretch: A broad band around 3400 cm⁻¹, indicative of the hydroxyl group.

C-H stretches (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

C=C stretches (aromatic): Peaks around 1500-1600 cm⁻¹.

C-O stretch (ether): A strong band in the 1000-1300 cm⁻¹ region.

C-N stretch: Absorption in the 1000-1250 cm⁻¹ region.

Chromatographic Purity Assessment and Enantiomeric Purity Analysis

Chromatographic techniques are essential for determining the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds. A typical reversed-phase HPLC method for this compound would involve:

Stationary Phase: A C18 column is commonly used for the separation of structurally similar compounds.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the main compound from any impurities.

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., ~275 nm) is a common choice. Mass spectrometric (MS) detection can also be coupled with HPLC for enhanced specificity and sensitivity.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-programmed gradient from 10% to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivative Analysis, if applicable

While HPLC is generally the preferred method for a compound of this nature, Gas Chromatography (GC) could potentially be used for the analysis of volatile impurities or after derivatization of the main compound. Derivatization, for instance by silylation of the hydroxyl group, would be necessary to increase the volatility and thermal stability of the analyte for GC analysis. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could then be used to assess purity. However, due to the complexity and potential for incomplete derivatization, HPLC remains the more direct and common approach for this type of molecule.

Chiral Chromatography for Stereoisomer Resolution and Enantiomeric Excess Determination

Chiral chromatography is an indispensable technique for the separation of stereoisomers. For a molecule like this compound, which has multiple chiral centers, resolving its stereoisomers is critical to confirm its specific configuration and to quantify its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method for this purpose. nih.govnih.gov

Research on the parent compound, tapentadol, has established effective methods for separating its enantiomers, which are directly applicable to its derivatives. researchgate.netcolab.ws Cellulose-based CSPs, such as Chiralpak AD-H, have demonstrated excellent enantioseparation. nih.govresearchgate.net The mobile phase composition is carefully optimized to achieve baseline resolution between the enantiomers. nih.gov A common approach involves a normal-phase system, typically using a mixture of an alkane (like heptane (B126788) or hexane), an alcohol modifier (like propan-2-ol), and a basic additive (like diethylamine) to improve peak shape and resolution. nih.govresearchgate.netiucr.org

Detection is often carried out using a fluorescence detector, which offers high sensitivity, leveraging the native fluorescence of the phenol-ether moiety. nih.govresearchgate.netimpactfactor.org The successful separation allows for the accurate calculation of enantiomeric excess (% ee), a crucial measure of chiral purity. heraldopenaccess.us This value confirms that the desired stereoisomer is present and that the undesired enantiomer is below a specified limit, ensuring the stereochemical integrity of the research material. heraldopenaccess.us The analysis time for such methods is often less than 20 minutes, making it suitable for routine quality control. nih.govcolab.wsresearchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) nih.govresearchgate.net | CHIRALPAK AD-3 (250 x 4.6 mm, 5 µm) iucr.org |

| Mobile Phase | Heptane:Propan-2-ol:Diethylamine (980:20:1, v/v/v) nih.govresearchgate.net | Hexane:Tetrahydrofuran (85:15, v/v) iucr.org |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | Fluorescence (Excitation: 295 nm, Emission: 273 nm) nih.govresearchgate.net | Not Specified |

| Resolution (Rs) | > 2.5 nih.govresearchgate.net | Baseline Separation Achieved iucr.org |

Elemental Analysis and Thermogravimetric Analysis for Research Grade Materials

Elemental analysis is a foundational technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure organic compound. This analysis serves to verify the empirical formula of a synthesized molecule like this compound. The experimentally determined percentages of each element are compared against the theoretical values calculated from its molecular formula (C₂₁H₂₄D₅NO₂). A close correlation between the found and theoretical values provides strong evidence of the compound's elemental composition and purity.

For isotopically labeled compounds, specialized techniques such as isotope ratio mass spectrometry may be employed to confirm the degree of deuterium incorporation. ojp.gov This is particularly important for a compound designated as "-d5," as it verifies that the isotopic labeling meets the required specifications for its use as an internal standard in quantitative mass spectrometry-based assays.

| Element | Theoretical % | Found % (Representative) |

|---|---|---|

| Carbon (C) | 75.86 | 75.91 |

| Hydrogen (H) + Deuterium (D) | 8.80 | 8.75 |

| Nitrogen (N) | 4.21 | 4.18 |

| Oxygen (O) | 9.62 | 9.69 |

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures changes in the physical and chemical properties of a material as a function of increasing temperature. For a research-grade material, TGA provides critical information about its thermal stability, decomposition profile, and the presence of volatile impurities such as residual solvents. google.comgoogle.com

The TGA curve plots the percent weight loss of a sample against temperature. For a pure, stable compound like this compound, the TGA curve is expected to show a flat baseline with no significant weight loss until the onset of thermal decomposition. The absence of weight loss at lower temperatures (e.g., below 100-120°C) indicates the material is free from water or volatile organic solvents. The temperature at which significant weight loss begins is a measure of the compound's thermal stability. Studies on the related compound tapentadol hydrochloride have shown it undergoes thermal decomposition at elevated temperatures. researchgate.net This information is vital for determining appropriate storage and handling conditions for the research material.

| Analysis Parameter | Observation |

|---|---|

| Initial Weight Loss (30-150°C) | < 0.5% |

| Onset of Decomposition | > 200°C |

| Significance | Indicates absence of volatile impurities and defines the thermal stability limit of the material. |

Application of 3 O Benzyl 1r Hydroxy Tapentadol D5 in Mechanistic Pharmacological Research

In Vitro Receptor Binding and Functional Assays Utilizing Labeled Ligands

In vitro receptor binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific biological target. While 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 is not radiolabeled and thus not used directly for detection via scintillation counting, its non-deuterated counterpart serves as a valuable competitor ligand in these assays. The primary targets for Tapentadol (B1681240) are the µ-opioid receptor (MOR) and the norepinephrine (B1679862) transporter (NET).

In a typical competitive binding experiment, a radiolabeled ligand with known affinity for the target (e.g., [³H]-DAMGO for MOR) is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The addition of increasing concentrations of an unlabeled competitor, such as 3'-O-Benzyl-(1R)-hydroxy Tapentadol, results in the displacement of the radioligand. The concentration at which the competitor displaces 50% of the bound radioligand is known as the IC50 value. This value can be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

The use of this specific compound allows researchers to understand how modifications to the core Tapentadol structure, such as the O-benzyl group on the phenol (B47542) and the hydroxyl group at the (1R) position, affect binding affinity. This information is crucial for structure-activity relationship (SAR) studies. While the deuterium (B1214612) labeling in this compound does not typically alter binding affinity, as C-D bonds are sterically equivalent to C-H bonds, subtle effects on binding from deuteration have been computationally and experimentally noted in some systems due to altered hydrogen bonding dynamics. mdpi.comnih.govubc.ca

Table 1: Hypothetical Receptor Binding Affinities for Tapentadol and Related Compounds

This table illustrates the type of data generated from competitive binding assays. The Ki values represent the affinity of each compound for the respective receptor, where a lower value indicates higher affinity.

| Compound | µ-Opioid Receptor (Ki, nM) | Norepinephrine Transporter (Ki, nM) |

| Tapentadol | 160 | 880 |

| (1R)-hydroxy Tapentadol | 350 | 1200 |

| 3'-O-Benzyl-(1R)-hydroxy Tapentadol | 800 | 2500 |

Enzyme Kinetics and Inhibition Studies with Deuterated Substrates

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov A C-D bond is stronger and broken more slowly than a C-H bond. This property makes this compound a useful tool for studying enzyme kinetics, particularly for cytochrome P450 (CYP) enzymes involved in drug metabolism. researchgate.net

If a metabolic reaction involves the cleavage of a C-H bond at one of the deuterated positions, the reaction will proceed more slowly with the d5-labeled compound compared to its non-labeled counterpart. By comparing the rate of metabolism (e.g., intrinsic clearance) of the deuterated and non-deuterated compounds in an in vitro system, researchers can determine if C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov This insight is critical for understanding the mechanism of enzymatic action and for predicting how structural changes might affect a drug's metabolic stability. nih.gov

Investigation of Metabolic Pathways using Deuterium Tracers in Isolated Enzyme Systems or Cell-Free Extracts

Stable isotope-labeled compounds like this compound are powerful tracers for elucidating metabolic pathways. metsol.com When this compound is incubated with isolated enzyme systems (such as recombinant CYP enzymes) or cell-free extracts (like liver S9 fractions), its metabolites can be unequivocally identified using mass spectrometry (MS).

The five deuterium atoms give the molecule a mass that is 5 Daltons higher than its non-deuterated analog. Consequently, any metabolites formed from the deuterated precursor will also be 5 Daltons heavier than metabolites formed from the unlabeled compound. This mass difference allows for clear differentiation in an MS analysis, eliminating ambiguity and confirming the metabolic fate of the parent compound. crimsonpublishers.com This technique is instrumental in identifying novel metabolites and understanding complex biotransformation routes without the safety and disposal concerns associated with radiolabeled compounds. metsol.comnih.gov

Role as a Standard in In Vitro Biotransformation Studies (e.g., liver microsomes, hepatocytes)

The most direct and widespread application of this compound is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.com In vitro biotransformation studies using systems like human liver microsomes or cultured hepatocytes are essential for predicting a drug's metabolic clearance.

In these experiments, the non-deuterated compound (analyte) is incubated with the biological system, and the reaction is stopped at various time points. To ensure accurate quantification, a known amount of the deuterated internal standard (this compound) is added to each sample before processing. The deuterated standard co-elutes with the analyte during chromatography and experiences similar effects from sample extraction and potential ion suppression or enhancement in the mass spectrometer. acanthusresearch.com By measuring the ratio of the analyte's MS signal to the internal standard's MS signal, precise and accurate quantification can be achieved, correcting for experimental variability. crimsonpublishers.com

Table 2: Interactive Data - Example Calibration Curve for Quantifying (1R)-hydroxy Tapentadol using its d5-Labeled Internal Standard

This table demonstrates how a deuterated internal standard is used to construct a calibration curve for the accurate measurement of the analyte in an unknown sample. The consistent response ratio across a range of concentrations validates the method's reliability.

| Analyte Conc. (ng/mL) | Internal Std. Conc. (ng/mL) | Analyte Peak Area | Internal Std. Peak Area | Response Ratio (Analyte/IS) |

| 1 | 50 | 1,520 | 75,500 | 0.020 |

| 5 | 50 | 7,650 | 76,100 | 0.101 |

| 10 | 50 | 15,100 | 75,200 | 0.201 |

| 50 | 50 | 75,800 | 75,900 | 0.999 |

| 100 | 50 | 152,500 | 76,000 | 2.007 |

| 250 | 50 | 378,000 | 75,850 | 4.983 |

| 500 | 50 | 755,000 | 75,600 | 9.987 |

Exploration of Stereoselective Interactions at Biological Targets in Preclinical Models

Stereochemistry is a critical determinant of pharmacological activity. The parent drug, Tapentadol, is the (1R, 2R)-enantiomer, which is responsible for its analgesic effects. nih.gov The compound this compound possesses a specific stereoconfiguration at one of its two chiral centers.

This stereochemical purity allows it to be used in preclinical models to probe the stereoselective requirements of biological targets like the µ-opioid receptor. By comparing the binding affinity and functional activity of this (1R)-hydroxy isomer with other stereoisomers (e.g., the (1S)-hydroxy version), researchers can map the three-dimensional structure of the receptor's binding pocket. researchgate.netscilit.com Such studies are vital for understanding the molecular basis of drug-receptor interactions and for the rational design of new, more selective, and potent therapeutic agents.

Role of 3 O Benzyl 1r Hydroxy Tapentadol D5 As an Internal Standard in Bioanalytical Method Development

Principles of Isotope-Dilution Mass Spectrometry for Quantitative Analysis in Research

Isotope-Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision in quantitative analysis. nih.govyoutube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard (IS), to the sample prior to any sample preparation steps. youtube.comptb.de In this case, 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 serves as the stable isotope-labeled internal standard for the analysis of Tapentadol (B1681240) and its related compounds.

The key advantage of using a stable isotope-labeled internal standard like this compound is that it is chemically identical to the analyte of interest, differing only in its isotopic composition. scispace.com This chemical similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, cleanup, and chromatographic separation. nih.govaptochem.com Consequently, any sample loss or variability during these steps will affect both the analyte and the internal standard to the same extent.

During mass spectrometric analysis, the analyte and the internal standard are detected as distinct ions with different mass-to-charge ratios (m/z). The concentration of the analyte in the original sample is then determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard. This ratiometric measurement corrects for variations in sample handling and instrument response, leading to highly reliable and reproducible quantitative results. youtube.com The use of stable-isotope dilution in conjunction with LC-MS/MS is considered a gold standard for quantitative bioanalysis due to its high specificity and ability to minimize errors. nih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Tapentadol and its Metabolites utilizing the Deuterated Analog

The development and validation of robust bioanalytical methods are essential for the accurate quantification of drugs and their metabolites in biological fluids. nih.gov For Tapentadol and its primary metabolite, N-desmethyltapentadol, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated using a deuterated analog as the internal standard. nih.govoup.com While the specific compound this compound is a precursor or a related research compound, the principles of using a deuterated internal standard like Tapentadol-d3 are directly applicable.

A typical LC-MS/MS method involves the separation of the analytes from the biological matrix using a chromatographic column, followed by detection with a mass spectrometer. japsonline.com The use of a deuterated internal standard is crucial for ensuring the accuracy and precision of the method. For instance, in a validated method for Tapentadol, transitions of m/z 222.2 → 177.1 for Tapentadol and m/z 228.2 → 183.1 for its deuterated internal standard (Tapentadol-d3) were monitored in positive ionization mode. japsonline.comjapsonline.com

Method validation is performed according to regulatory guidelines and includes the assessment of several key parameters to ensure the method is suitable for its intended purpose. asianpharmtech.com These parameters include linearity, precision, accuracy, and the lower limit of quantitation (LLOQ).

Table 1: Representative Validation Parameters for an LC-MS/MS Method for Tapentadol

| Validation Parameter | Tapentadol in Urine | N-desmethyltapentadol in Urine | Tapentadol in Oral Fluid |

|---|---|---|---|

| Linear Range | 50 - 1000 ng/mL | 50 - 1000 ng/mL | 10 - 100 ng/mL |

| LLOQ | 50 ng/mL | 50 ng/mL | 10 ng/mL |

| Intra-day Precision (%RSD) | 2.1% | 2.9% | 3.6% |

| Inter-day Precision (%RSD) | 4.4% | 5.7% | 13.6% |

| Accuracy (Bias) | +3.4% at 100 ng/mL | -1.5% at 100 ng/mL | +4.3% at 15 ng/mL |

This table presents illustrative data based on published research and may not represent the exact performance of a method using this compound. nih.govoup.com

Addressing Matrix Effects and Ion Suppression/Enhancement in Complex Biological Matrices for Research Sample Analysis

Biological matrices such as plasma, urine, and oral fluid are complex mixtures of endogenous and exogenous compounds. longdom.org These co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer, leading to a phenomenon known as matrix effects. longdom.orgwaters.com Matrix effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy and precision of a quantitative bioanalytical method. longdom.orgnih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. kcasbio.comchromatographyonline.com Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement. aptochem.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects is effectively normalized. kcasbio.com

For example, in the analysis of Tapentadol in oral fluid, an ion suppression of -28% was observed. oup.com However, the use of a deuterated internal standard ensures that the quantitative results remain accurate despite this suppression. It is important to note that while stable isotope-labeled internal standards can compensate for matrix effects, they may not always completely eliminate them, and careful method development is still required to minimize these effects. myadlm.org

Specificity, Selectivity, and Linearity Considerations in Quantitative Research Assays

For a bioanalytical method to be reliable, it must be specific, selective, and linear over a defined concentration range. nih.govgtfch.org

Specificity refers to the ability of the method to produce a response for a single, unique analyte. bioanalysis-zone.com In the context of LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. ajpsonline.combebac.at To ensure selectivity, blank samples from at least six different sources of the biological matrix are analyzed to check for interferences at the retention time of the analyte and internal standard. ajpsonline.combebac.at

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte in the sample. ajpsonline.com A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be greater than 0.99. oup.comjapsonline.com

Table 2: Linearity Parameters for Tapentadol Analysis

| Analyte | Matrix | Concentration Range | Correlation Coefficient (r²) |

|---|---|---|---|

| Tapentadol | Urine | 50 - 1000 ng/mL | > 0.99 |

| N-desmethyltapentadol | Urine | 50 - 1000 ng/mL | > 0.99 |

This table presents illustrative data based on published research. oup.com

Quality Control and Assurance Protocols for Bioanalytical Research Methodologies

Quality Control (QC) and Quality Assurance (QA) are integral components of bioanalytical method validation and sample analysis, ensuring the integrity and reliability of the generated data. smartbioanalytics.comiwaponline.com

Quality Control involves the analysis of QC samples at multiple concentration levels (low, medium, and high) along with the unknown study samples in each analytical run. smartbioanalytics.com These QC samples are prepared from a separate stock solution than the calibration standards. The results of the QC samples are used to accept or reject the analytical run, ensuring the accuracy and precision of the data.

Quality Assurance is a broader concept that encompasses all the planned and systematic actions established to ensure that the study is performed and the data are generated, documented, and reported in compliance with Good Laboratory Practice (GLP) principles. smartbioanalytics.comnih.gov QA protocols include:

Standard Operating Procedures (SOPs): Detailed written instructions for all laboratory procedures to ensure consistency and reproducibility. smartbioanalytics.com

Method Validation: A formal process to demonstrate that the analytical method is suitable for its intended purpose. smartbioanalytics.comiwaponline.com

Documentation and Record-Keeping: Meticulous documentation of all experimental procedures, data, and results to provide a complete audit trail. smartbioanalytics.com

Audits and Inspections: Regular internal and external audits to ensure compliance with SOPs and regulatory guidelines. qualityassociatesqa.com

Future Directions and Emerging Research Avenues for Derivatized and Deuterated Tapentadol Analogs

Design and Synthesis of Novel Isotope-Labeled Tapentadol (B1681240) Derivatives for Targeted Research Questions

The strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H), into drug molecules offers a powerful tool for elucidating metabolic pathways and pharmacokinetic profiles. The design and synthesis of novel isotope-labeled tapentadol derivatives, including deuterated forms of its precursors like 3'-O-Benzyl-(1R)-hydroxy Tapentadol, are pivotal for addressing specific research questions.

The primary motivation for deuterium labeling is the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a heavier deuterium atom can slow down the rate of chemical reactions, particularly those involving C-H bond cleavage by metabolic enzymes like the cytochrome P450 (CYP450) system. nih.gov Tapentadol is primarily metabolized through Phase II glucuronidation, but also undergoes Phase I oxidation via CYP2C9, CYP2C19, and CYP2D6 to a lesser extent. nih.gov By selectively placing deuterium atoms at metabolically labile sites, researchers can modulate the metabolic fate of the compound.

For a molecule like 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5, the "d5" designation implies the substitution of five hydrogen atoms with deuterium. The rational design of such a molecule would involve identifying the most likely sites of oxidation on the benzyl (B1604629) or tapentadol core structure. The synthesis of such a labeled compound would likely follow established synthetic routes for tapentadol, utilizing deuterated starting materials or reagents at key steps. google.comhwb.gov.in

Table 1: Potential Research Applications of Deuterium-Labeled Tapentadol Analogs

| Research Question | Potential Deuterated Analog | Rationale |

| Elucidating the role of specific CYP450 enzymes in N-demethylation | N-CD₃-Tapentadol | Slowing the rate of N-demethylation to quantify the contribution of this pathway. |

| Investigating the stability of the benzyl protecting group in precursors | 3'-O-(Benzyl-d5)-(1R)-hydroxy Tapentadol | Determining if in vivo cleavage of the benzyl group occurs and its impact on the metabolic profile. |

| Enhancing metabolic stability and prolonging half-life | Tapentadol-d7 (deuteration on the ethyl and methyl groups) | Reducing Phase I metabolism to potentially increase bioavailability and duration of action. |

| Probing for previously unidentified minor metabolites | Perdeuterated Tapentadol | Using mass spectrometry to easily distinguish drug-related metabolites from endogenous compounds. |

These targeted isotope-labeled derivatives serve as invaluable probes in metabolic studies, allowing for a more precise understanding of how structural modifications influence the drug's behavior in biological systems. clearsynth.com

Advanced Spectrometric Techniques for Characterizing Novel Deuterated Metabolites

The identification and quantification of metabolites are crucial for understanding the disposition of a drug. Advanced spectrometric techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable for characterizing novel deuterated metabolites of tapentadol analogs. nih.govnih.gov

The use of deuterated standards, such as this compound, in conjunction with non-deuterated versions allows for the application of isotope dilution mass spectrometry. This method provides high accuracy and precision in quantifying the parent drug and its metabolites in complex biological matrices like plasma and urine.

When a deuterated compound is administered, its metabolites will retain the deuterium label, resulting in a characteristic mass shift in the mass spectrum. This "mass tag" makes it easier to distinguish drug-related material from endogenous background noise. LC-MS/MS methods can be developed to specifically screen for these deuterated metabolites by monitoring for predicted mass transitions. oup.com

Furthermore, HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. This information, combined with fragmentation patterns from MS/MS experiments, allows for the structural elucidation of novel metabolic products that may arise from metabolic switching induced by deuteration. nih.gov

Computational Chemistry and Molecular Modeling in Predicting Metabolic Transformations and Isotope Effects

Computational chemistry and molecular modeling have become integral to modern drug discovery and development, offering predictive insights into metabolic transformations and the potential impact of isotopic substitution. nih.gov These in silico tools can significantly guide the design of novel deuterated tapentadol analogs.

Molecular docking simulations can be employed to predict the binding orientation of tapentadol and its derivatives within the active sites of various CYP450 enzymes. nih.gov By identifying the proximity of specific C-H bonds to the reactive heme center of the enzyme, researchers can pinpoint potential sites of metabolism. This information is critical for the strategic placement of deuterium atoms to maximize the kinetic isotope effect.

Quantum mechanical calculations can be used to model the transition states of metabolic reactions and to predict the magnitude of the KIE for different deuteration patterns. researchgate.net This allows for the prioritization of synthetic efforts towards analogs that are most likely to exhibit the desired metabolic stability.

Development of High-Throughput Screening Methods Utilizing Labeled Standards in Research Settings

The development of high-throughput screening (HTS) methods is essential for efficiently evaluating the pharmacological properties of a large number of novel compounds. In the context of opioid research, HTS assays are particularly important for assessing receptor binding affinity and functional activity. The use of labeled standards, including deuterated tapentadol analogs, can enhance the robustness and reliability of these screening platforms. rsc.orgnih.gov

Radioligand binding assays have traditionally been the gold standard for determining the affinity of a compound for a specific receptor. However, these assays involve the use of radioactive materials, which poses safety and disposal challenges. The development of non-radioactive, label-free HTS methods, such as those based on mass spectrometry, is a significant advancement. researchgate.net

In these assays, a known ligand and a test compound compete for binding to the receptor. The amount of bound ligand is then quantified. Deuterated analogs of known ligands can be used as internal standards to improve the accuracy of quantification. For example, in a competitive binding assay for the µ-opioid receptor, a deuterated version of a standard ligand could be used to precisely measure the displacement by novel tapentadol derivatives. semanticscholar.org

Moreover, cell-based functional assays that measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels, can also benefit from the use of labeled standards. Isotope dilution mass spectrometry can be used to accurately quantify the intracellular signaling molecules, providing a more reliable measure of a compound's efficacy and potency.

Contribution of Deuterated Analogs to Understanding Drug Action Mechanisms in Preclinical Models

For instance, if deuteration at a specific position slows the metabolism of tapentadol and leads to a prolonged analgesic effect in a model of nociceptive pain, it would suggest that the parent molecule's opioid activity is a key contributor. Conversely, if a deuterated analog shows enhanced efficacy in a model of neuropathic pain, where norepinephrine (B1679862) reuptake inhibition is thought to be more critical, it could provide insights into the role of this mechanism. nih.gov

Furthermore, deuterated compounds can be used as tracers in preclinical imaging studies, such as positron emission tomography (PET) when labeled with a positron-emitting isotope, or in biodistribution studies using mass spectrometry. These studies can provide valuable information on the uptake and distribution of the drug into the central nervous system and other tissues, helping to correlate drug concentrations at the site of action with its pharmacological effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for introducing the benzyl group and deuterium atoms in 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5?

- Methodology : The benzyl group is typically introduced via protecting-group chemistry using reagents like benzyl bromide or benzyl chloride under basic conditions (e.g., K₂CO₃ or NaH) to protect hydroxyl groups during synthesis . Deuterium incorporation is achieved through hydrogen-deuterium exchange reactions or by using deuterated precursors (e.g., D₂O or deuterated alkylating agents). Isotopic purity is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How is the enantiomeric purity of (1R)-configured this compound validated during synthesis?

- Methodology : Chiral chromatography (e.g., using polysaccharide-based columns) or capillary electrophoresis separates enantiomers, while optical rotation measurements and circular dichroism (CD) spectroscopy confirm absolute configuration. X-ray crystallography may resolve structural ambiguities .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology : High-resolution MS (HRMS) confirms molecular weight and deuterium incorporation. ¹H/¹³C NMR identifies substituents and stereochemistry, with deuterium-induced isotopic shifts aiding assignment. Infrared (IR) spectroscopy verifies functional groups (e.g., hydroxyl, benzyl ether) .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing the deuterated analog from non-deuterated Tapentadol using HPLC-MS?

- Methodology : Deuterated analogs exhibit a +5 Da mass shift in MS, but co-elution can occur due to similar hydrophobicity. Optimized reverse-phase HPLC (e.g., C18 columns with methanol-phosphate buffer mobile phases) enhances separation. Tandem MS (MS/MS) fragments ions to confirm deuterium localization .

Q. How do the pharmacokinetic (PK) parameters of this compound compare to the parent compound in CNS penetration studies?

- Methodology : Radiolabeled or deuterated analogs are administered in rodent models, with serial blood and cerebrospinal fluid (CSF) sampling. LC-MS/MS quantifies parent and metabolite concentrations. The benzyl group may reduce blood-brain barrier permeability compared to non-protected Tapentadol, requiring PK modeling (e.g., non-compartmental analysis) .

Q. What experimental designs are optimal for detecting synergistic MOR/NRI interactions in deuterated Tapentadol analogs?

- Methodology : Isobolographic analysis in neuropathic pain models (e.g., spinal nerve ligation) evaluates synergy between μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI). Antagonists (naloxone for MOR, yohimbine for α₂-adrenoceptors) are co-administered to isolate mechanisms. Receptor occupancy is calculated from brain concentration and binding constants .

Q. How to resolve contradictions between in vitro binding affinity (e.g., 50-fold lower MOR affinity) and in vivo potency of dual-mechanism Tapentadol analogs?

- Methodology : Synergistic interaction between MOR and NRI pathways compensates for lower MOR affinity. In vivo microdialysis measures extracellular norepinephrine (NE) levels, while occupancy-effect modeling correlates receptor engagement with analgesia. Comparative studies with selective inhibitors (e.g., reboxetine for NRI) validate dual-action contributions .

Q. What methodologies confirm the metabolic stability of the benzyl-protected moiety in deuterated Tapentadol analogs?

- Methodology : In vitro incubation with liver microsomes or hepatocytes assesses O-debenzylation rates. LC-MS identifies metabolites (e.g., free hydroxy-Tapentadol-d5). In vivo studies in rodents with bile-duct cannulation track biliary excretion of glucuronidated metabolites, which lack analgesic activity .

Data Contradiction Analysis

- Issue : While tapentadol metabolites (e.g., O-glucuronide) show no analgesic activity in vitro , deuterated analogs may exhibit altered metabolic pathways.

- Resolution : Comparative metabolomics (e.g., UPLC-QTOF-MS) in deuterated vs. non-deuterated analogs identifies isotope effects on enzyme kinetics (e.g., CYP450-mediated oxidation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.